Diphenyliodonium tetrafluoroborate
Description
Context within Hypervalent Iodine Chemistry and Reagent Classes
Diphenyliodonium (B167342) tetrafluoroborate (B81430), with the chemical formula [(C₆H₅)₂I]BF₄, belongs to the class of hypervalent iodine compounds. In these compounds, the iodine atom exceeds the standard octet of electrons in its valence shell, enabling a rich and diverse reactivity profile. su.sersc.org Specifically, it is a diaryliodonium salt, a subclass of iodine(III) reagents characterized by two aryl groups attached to a central iodine atom, with an associated counter-anion. su.sechemrxiv.org The nature of this anion, in this case, tetrafluoroborate (BF₄⁻), significantly influences the salt's solubility and reactivity. su.sersc.org
Hypervalent iodine reagents are esteemed as effective and often more environmentally benign alternatives to many toxic heavy metal oxidants and costly organometallic catalysts. su.se Within this family, diaryliodonium salts like diphenyliodonium tetrafluoroborate are primarily recognized as powerful electrophilic arylating agents. su.seacs.org They are capable of transferring a phenyl group to a wide array of nucleophiles, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgchemrxiv.org The reactivity stems from the excellent leaving group ability of the iodobenzene (B50100) moiety, which is reductively eliminated during the arylation process. rsc.org
Beyond simple arylation, this compound also functions as a photo-cationic polymerization initiator. rsc.org Upon irradiation with ultraviolet light, it can generate strong acids, which then initiate the polymerization of various monomers, a process widely used in coatings, adhesives, and printing inks. acs.org
Evolution of this compound's Research Significance
The journey of diaryliodonium salts from chemical curiosities to indispensable synthetic tools has been a long one. The first synthesis of a diaryliodonium salt dates back to approximately 1894. acs.org However, their potential as arylating reagents was not explored until the 1950s. acs.orgdiva-portal.org Early synthetic routes to these salts were often cumbersome, involving multiple steps, harsh conditions, and sometimes the use of silver salts for anion exchange, as seen in a 1959 method for preparing this compound from diphenyliodonium chloride. diva-portal.orgprepchem.com
The latter half of the 20th century saw a steady increase in their applications, but it was the development of more efficient and user-friendly synthetic protocols in the early 2000s that catalyzed an exponential growth in their research significance. acs.orgresearchgate.net A major breakthrough was the advent of one-pot syntheses. For instance, the Olofsson group pioneered methods starting from iodoarenes and arenes or, more recently, from iodoarenes and arylboronic acids. su.sechemrxiv.orgdiva-portal.org These modern procedures, often utilizing oxidants like meta-chloroperbenzoic acid (m-CPBA) and a fluoride (B91410) source like boron trifluoride etherate (BF₃·OEt₂), offer high yields, broad substrate scope, and operational simplicity, avoiding the need for pre-formed hypervalent iodine reagents or toxic metals. acs.orgresearchgate.net
This evolution in synthesis has made diaryliodonium salts, including the tetrafluoroborate variant, readily accessible. diva-portal.org Consequently, their application has expanded dramatically, finding use in sophisticated chemical transformations such as metal-catalyzed cross-coupling reactions, C-H functionalization, and photoredox catalysis, solidifying their role as a cornerstone of modern organic synthesis. su.seacs.org
The table below illustrates the evolution of synthetic approaches for diphenyliodonium salts, highlighting the progression towards more efficient and practical methods.
| Era | Synthetic Method | Key Reagents | Typical Number of Steps | Key Advantages/Disadvantages |
| Mid-20th Century | Metathesis from other iodonium (B1229267) salts | Diphenyliodonium chloride, Silver tetrafluoroborate | Multi-step | Disadvantage: Required pre-synthesis of an iodonium salt and use of costly silver reagents. diva-portal.orgprepchem.com |
| Late 20th Century/Early 21st Century | Oxidation of iodoarenes in the presence of arenes and strong acids | Iodoarene, Arene, K₂S₂O₈, Strong Acid (e.g., TfOH) followed by anion exchange | Multi-step (including anion exchange) | Advantage: Avoided silver salts. Disadvantage: Often required strong acids and a separate anion exchange step. diva-portal.org |
| Modern (Post-2007) | One-pot synthesis from iodoarenes and arylboronic acids | Iodobenzene, Phenylboronic acid, m-CPBA, BF₃·OEt₂ | One-pot | Advantage: High efficiency, broad scope, operational simplicity, avoids toxic metals and separate anion exchange. su.seacs.orgresearchgate.net |
The following table provides more specific details on a modern, one-pot synthesis of this compound.
| Reactant 1 | Reactant 2 | Oxidant | Lewis Acid/Fluoride Source | Solvent | Yield | Reference |
| Iodobenzene | Phenylboronic acid | m-Chloroperbenzoic acid (m-CPBA) | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (B109758) (CH₂Cl₂) | up to 88% | acs.orgresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
diphenyliodanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.BF4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLPOQNWSLYHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BF4I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455993 | |
| Record name | Diphenyliodonium tetrafluoroborate | |
| Source | EPA DSSTox | |
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Molecular Weight |
367.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313-39-3 | |
| Record name | Diphenyliodonium tetrafluoroborate | |
| Source | DTP/NCI | |
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| Record name | Diphenyliodonium tetrafluoroborate | |
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| Record name | Diphenyliodonium Tetrafluoroborate | |
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Synthetic Methodologies for Diphenyliodonium Tetrafluoroborate
Established Synthetic Pathways for Diaryliodonium Salts
Historically, the synthesis of diaryliodonium salts involved multi-step procedures that often required the isolation of intermediate hypervalent iodine species. These routes, while foundational, typically consist of two to three reaction steps and are often concluded with a necessary anion exchange step to introduce the desired counter-ion. su.se
One of the classical approaches involves the oxidation of an iodoarene followed by a coupling reaction with an arene. For example, an iodoarene can be oxidized to an aryl-iodine(III) intermediate, such as a (diacetoxyiodo)arene or a [hydroxy(tosyloxy)iodo]arene (Koser's reagent). This activated intermediate is then treated with a second aromatic compound in the presence of a strong acid. The final step in these sequences is often an anion exchange, where the initial counter-ion (e.g., halide, sulfate) is replaced with tetrafluoroborate (B81430), typically by treatment with a salt like sodium tetrafluoroborate. These established routes can be limited by factors such as low yields, particularly when dealing with electron-deficient arenes, and a lack of regiospecificity when substituted arenes are used. bohrium.comdiva-portal.org High para-selectivity is often observed in the electrophilic aromatic substitution step, which restricts the synthesis of salts with ortho- and meta-substituents. su.se
Regiospecific and Efficient One-Pot Synthesis Approaches
A particularly effective and widely adopted one-pot synthesis involves the reaction of iodoarenes with arylboronic acids. su.seorganic-chemistry.org This approach, developed by the Olofsson group, utilizes meta-chloroperoxybenzoic acid (m-CPBA) as an oxidant and boron trifluoride etherate (BF₃·OEt₂) as both a Lewis acid and the source of the tetrafluoroborate anion. organic-chemistry.org This method is notable for its speed, high yields, and broad substrate scope, accommodating both electron-rich and electron-deficient starting materials. diva-portal.org A key advantage of this protocol is its regiospecificity; the final product's substitution pattern is precisely determined by the starting iodoarene and arylboronic acid, overcoming a major limitation of older methods. su.se
The reaction proceeds rapidly at room temperature. For instance, the synthesis of diphenyliodonium (B167342) tetrafluoroborate from iodobenzene (B50100) and phenylboronic acid using this method results in a high yield of the product. amazonaws.com The versatility of this reaction allows for the synthesis of a wide range of both symmetrical and unsymmetrical diaryliodonium tetrafluoroborates. diva-portal.org
Below is a table summarizing the results of this one-pot synthesis for various diaryliodonium tetrafluoroborates, demonstrating the scope and efficiency of the methodology.
| Entry | Iodoarene (Ar¹I) | Arylboronic Acid (Ar²B(OH)₂) | Product (Ar¹-I⁺-Ar²)BF₄⁻ | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Diphenyliodonium tetrafluoroborate | 82 amazonaws.com |
| 2 | 4-Iodotoluene | 4-Tolylboronic acid | Bis(4-tolyl)iodonium tetrafluoroborate | 88 |
| 3 | 4-Iodoanisole | 4-Anisylboronic acid | Bis(4-anisyl)iodonium tetrafluoroborate | 85 |
| 4 | 4-Iodochlorobenzene | 4-Chlorophenylboronic acid | Bis(4-chlorophenyl)iodonium tetrafluoroborate | 75 |
| 5 | Iodobenzene | 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)phenyliodonium tetrafluoroborate | 81 |
| 6 | 4-Iodonitrobenzene | Phenylboronic acid | (4-Nitrophenyl)phenyliodonium tetrafluoroborate | 64 |
This table presents representative yields for the one-pot synthesis of diaryliodonium tetrafluoroborates. Yields are based on reported experimental data. organic-chemistry.orgamazonaws.com
Precursor Reactivity and Anion Exchange Considerations in this compound Preparation
The success of modern one-pot syntheses for this compound is highly dependent on the reactivity of the precursors and the specific reaction conditions. The key reagents in the highly efficient one-pot protocol are the iodoarene, the arylboronic acid, the oxidant (m-CPBA), and the Lewis acid/anion source (BF₃·OEt₂).
The reactivity of the iodoarene and arylboronic acid precursors is a critical factor. Both electron-rich and electron-deficient substrates can be used effectively in the one-pot synthesis, highlighting the method's versatility. su.se However, optimization studies have revealed that a direct mixing of all components can lead to an unwanted side reaction between the m-CPBA oxidant and the arylboronic acid. su.sediva-portal.org To circumvent this and achieve reproducible, high yields, a sequential one-pot procedure is favored. This involves a brief pre-oxidation of the iodoarene with m-CPBA before the arylboronic acid is introduced. organic-chemistry.orgdiva-portal.org This pre-oxidation step ensures the efficient formation of the iodine(III) intermediate without consuming the boronic acid precursor. su.se
A significant advantage of this modern approach is the direct incorporation of the tetrafluoroborate anion. The use of boron trifluoride etherate (BF₃·OEt₂) serves a dual purpose: it acts as a Lewis acid to facilitate the reaction and, crucially, serves as the source for the BF₄⁻ counter-ion. diva-portal.orgorganic-chemistry.org This in-situ generation of the tetrafluoroborate salt eliminates the need for a separate anion exchange step, which was a common requirement in more established, multi-step synthetic pathways. su.se
While the one-pot synthesis directly yields the tetrafluoroborate salt, the methodology is also adaptable. If other diaryliodonium salts are desired, an in-situ anion exchange can be performed. For example, after the formation of the iodonium (B1229267) species, the addition of an acid like triflic acid (TfOH) can conveniently provide the corresponding diaryliodonium triflate. organic-chemistry.org This flexibility further enhances the utility of the one-pot strategy, allowing access to various diaryliodonium salts from a common, efficient synthetic route.
Mechanistic Investigations of Diphenyliodonium Tetrafluoroborate Reactivity
Transition-Metal Catalytic Cycles Involving Diphenyliodonium (B167342) Tetrafluoroborate (B81430)
In the presence of transition metals, particularly palladium, diphenyliodonium tetrafluoroborate serves as an efficient electrophilic aryl source. The catalytic cycles are generally understood to involve key steps of oxidative addition and reductive elimination, often implicating higher oxidation states of the metal center.
The reaction of diphenyliodonium salts in palladium-catalyzed C-H arylation is a well-studied process. Mechanistic data suggests that the catalytic cycle often involves the oxidation of a Pd(II) species to a high-valent Pd(IV) intermediate. nih.govnih.gov The turnover-limiting step in many of these transformations is proposed to be the oxidation of a dimeric Pd(II) complex by the diaryliodonium salt. nih.gov This step is significantly accelerated by electron-withdrawing groups on the aryl moiety of the iodonium (B1229267) reagent, as demonstrated by a Hammett study that yielded a ρ value of +1.7, indicating a buildup of negative charge at the reaction center in the transition state. nih.gov
The general sequence is believed to initiate with the oxidative addition of the diphenyliodonium salt to a Pd(II) center, forming a Pd(IV) intermediate. nih.gov While oxidative addition to Pd(0) is a fundamental step in many cross-coupling reactions, the use of diaryliodonium salts allows for entry into a Pd(II)/Pd(IV) catalytic cycle. uvic.caresearchgate.net The nature of the supporting ligands on the palladium catalyst can significantly influence the operative mechanism and the stability of the intermediates. nih.gov For instance, some transformations are thought to proceed through a bimetallic high oxidation state palladium species. nih.gov
Following the formation of the Pd(IV) intermediate, the crucial carbon-carbon or carbon-heteroatom bond-forming step occurs via reductive elimination. This process involves the formal reduction of the Pd(IV) center back to Pd(II), releasing the arylated product and turning over the catalyst. The selectivity and efficiency of this step are highly dependent on the ligand environment and the nature of the coupling partners. nih.govrsc.org
Studies on related systems have shown that C(sp³)–N and C(sp³)–F bond-forming reductive eliminations from Pd(IV) complexes can proceed through distinct pathways. nih.govacs.org For example, in some fluorination reactions, the C–F bond forms through an inner-sphere reductive elimination with retention of stereochemistry, while competing C–O bond formation may occur via an Sₙ2-type mechanism with inversion of stereochemistry. nih.gov The regioselectivity of arylation reactions can also be controlled by the reductive elimination step, as the steric and electronic properties of the ligands and substrates dictate which bond is preferentially formed. rsc.org
Ligand Exchange Dynamics and Counteranion Influence on Reaction Pathways
The reactivity of this compound is not solely dictated by the diphenyliodonium cation. The tetrafluoroborate counteranion and the dynamic exchange of ligands on the iodine(III) center also play crucial roles in modulating the reaction pathways.
Research has shown that diaryliodonium salts can undergo rapid, fluoride-promoted aryl ligand exchange in solution. nih.gov This exchange is highly sensitive to the concentration of "free" fluoride (B91410) ions, suggesting a mechanism that may involve a four-coordinate anionic I(III) species. This dynamic process has implications for the preparation of unsymmetrical diaryliodonium salts and for controlling which aryl group is transferred in a reaction. nih.gov
Computational Chemistry Approaches to this compound Mechanisms
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of hypervalent iodine compounds, including this compound. liu.se These theoretical methods provide detailed insights into reaction pathways, energetics, and the electronic structure of transient species that are often difficult or impossible to characterize experimentally. By modeling reactions at the molecular level, computational approaches can rationalize observed reactivity, predict outcomes, and guide the design of new synthetic methodologies.
For instance, in copper-catalyzed arylation-cyclization reactions using diaryliodonium salts, DFT calculations have been employed to compare different potential mechanisms. beilstein-journals.org One pathway might involve an initial ring formation followed by aryl transfer, while an alternative could feature the aryl transfer occurring first. By calculating the free energy profiles for each route, the viability of each proposed mechanism can be assessed. beilstein-journals.org
A computational study on a copper-catalyzed tandem arylation–cyclisation reaction revealed that the pathway commencing with aryl transfer from the Cu(III) center to the substrate was energetically more favorable. beilstein-journals.org This step had an activation free energy of 18.9 kcal/mol and was followed by the ring-closing step. In contrast, the alternative pathway involving initial ring formation faced a higher activation barrier of 22.6 kcal/mol, making it the rate-determining step for that route. beilstein-journals.org DFT calculations have also been used to probe the feasibility of C-S bond formation using diphenyliodonium triflate, a close analog of the tetrafluoroborate salt. These studies demonstrated a feasible energy barrier of 21.5 kcal/mol for the conversion of the iodonium salt to a stable iodonium thiolate intermediate, with the subsequent reductive elimination being highly exergonic, which provides the driving force for the reaction. beilstein-journals.org
These energetic calculations are fundamental to understanding the factors that control reactivity and selectivity in transformations employing diphenyliodonium salts.
Table 1: Calculated Free Energy Data for Key Mechanistic Steps in a Model Copper-Catalyzed Arylation Reaction
| Mechanistic Step | Transition State | Activation Free Energy (ΔG‡) (kcal/mol) | Note |
| Aryl Transfer | TSarB | 18.9 | This step precedes ring formation in the more favorable pathway. beilstein-journals.org |
| Ring Closure | TSrcA | 22.6 | This is the rate-determining step in the alternative, less favorable pathway. beilstein-journals.org |
| Data derived from a DFT study on a model copper-catalyzed carboarylation–ring closure reaction involving a diaryliodonium salt. beilstein-journals.org |
The study of transition states (TS) and intermediates is central to understanding any chemical reaction mechanism. Computational modeling allows for the geometric and electronic characterization of these short-lived species. In the context of diphenyliodonium salt reactivity, a key intermediate frequently discussed is the T-shaped iodine(III) species, Ar₂I–Nu. nih.gov This structure features the incoming nucleophile (Nu) and one of the aryl groups occupying the apical positions of a T-shaped geometry around the central iodine atom, held together by a hypervalent three-center-four-electron (3c-4e) bond. The other aryl group resides in an equatorial position. nih.gov
The reaction is generally believed to proceed via ligand coupling (reductive elimination) between the nucleophile and the equatorial aryl group. nih.gov For unsymmetrical diaryliodonium salts, two different T-shaped intermediates can form, which are often in rapid equilibrium. nih.gov DFT calculations have shown that the energy barrier for isomerization between these intermediates can be low. diva-portal.org
The geometry of the transition state for the ligand coupling step is of particular interest. Computational studies indicate that this TS involves the simultaneous breaking of the iodine-carbon bond and the formation of the new nucleophile-carbon bond. The nature of the substituents on the aryl rings can significantly influence the energy of these transition states, thereby dictating the chemoselectivity of the reaction. nih.gov For example, predictions of which aryl group will be transferred in unsymmetrical salts must be based on the relative energies of the competing transition states rather than just the stability of the initial T-shaped intermediates. nih.gov In some cases, such as the arylation of fluoride, computational studies have been essential to correctly predict selectivity. nih.gov
The rigid geometry of certain cyclic diaryliodonium salts is thought to hinder the attainment of the higher-energy Y-shaped conformation required for reductive elimination, making them less reactive than their acyclic counterparts which can more easily adopt the necessary transition state geometry. acs.org
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. chemrxiv.org This method provides valuable insights into the bonding characteristics and electronic distribution within molecules, particularly for understanding the nature of the hypervalent bond in iodonium salt intermediates. nih.govchemrxiv.org
In the context of diaryliodonium salt reactivity, NBO analysis helps to characterize the crucial three-center-four-electron (3c-4e) bond in the T-shaped Ar₂I–Nu intermediate. This analysis can quantify the natural charges on the ipso-carbon atoms of the aryl rings. A recent computational study found a direct correlation between the chemoselectivity of arylation and the difference in natural charges on the ipso-carbons of the two aryl ligands in the hypervalent bond. nih.gov The aryl group with the more positively charged ipso-carbon is preferentially transferred to the nucleophile.
Furthermore, NBO theory provides a deeper understanding of the frontier molecular orbital interactions that govern the ligand coupling step. chemrxiv.org Analysis of the donor-acceptor interactions between the NBOs of the nucleophile and the antibonding orbitals of the iodine-carbon bonds (σ* C-I) can illuminate the electronic factors that facilitate bond breaking and formation. These insights are critical for explaining the influence of electronic effects, such as the role of electron-withdrawing or electron-donating substituents on the aryl rings, on the reaction outcome. nih.govchemrxiv.org
Applications of Diphenyliodonium Tetrafluoroborate in Organic Transformations
C-H Functionalization and Direct Arylation Reactions
Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it allows for the construction of complex molecules by converting ubiquitous C-H bonds into new functionalities, bypassing the need for pre-functionalized starting materials. nih.gov Diphenyliodonium (B167342) tetrafluoroborate (B81430) serves as an effective aryl source in these transformations, reacting under the influence of a metal catalyst to directly arylate a variety of substrates.
The direct arylation of heteroarenes is of paramount importance due to the prevalence of these motifs in pharmaceuticals and materials science. Diphenyliodonium tetrafluoroborate is frequently employed to achieve regioselective arylation, where the position of phenyl group introduction is precisely controlled.
Indoles: The functionalization of indoles can be challenging due to the multiple reactive sites. While the pyrrole (B145914) ring is inherently more reactive, methods have been developed for the selective arylation of the benzenoid moiety. nih.gov Transition metal catalysis enables the direct arylation at various positions (C4, C5, C6, and C7), providing access to indole (B1671886) derivatives that are otherwise difficult to synthesize. nih.gov
Thiophenes: Thiophene (B33073) and its derivatives can be selectively arylated using catalyst systems tailored for regiocontrol. For instance, palladium catalysts have been used for the direct arylation of 3-substituted thiophenes, where the selectivity for the C2 or C5 position is influenced by the nature of the substituent on the thiophene ring and the arylating agent. thieme-connect.de Modular synthetic routes have been developed to access tetra-arylated thiophenes with programmed regioselectivity. nih.gov
Benzothiazoles: The C2-position of benzothiazoles is the most acidic and, therefore, a common site for functionalization. Palladium- and copper-catalyzed methods have been successfully developed for the C2-arylation of benzothiazoles using diphenyliodonium salts. researchgate.netresearchgate.net For example, a copper-catalyzed approach using copper(I) iodide (CuI) and bipyridine as a ligand in DMF at 140 °C has been shown to give good yields for the arylation of benzothiazole (B30560) with this compound. researchgate.net
Below is a data table summarizing typical conditions for the regioselective arylation of these heteroarenes.
| Heteroarene | Catalyst System | Base | Solvent | Temperature (°C) | Product Yield (%) | Ref. |
| Benzothiazole | CuI (10 mol%), Bipyridine (10 mol%) | Cs₂CO₃ | DMF | 140 | 86 | researchgate.net |
| Benzothiazole | PdBr₂ (5 mol%), P(o-tol)₃ (10 mol%) | Cs₂CO₃ | Dioxane | 100 | Moderate to High | researchgate.net |
| 3-MeO-Thiophene | Pd(OAc)₂ (0.5 mol%), dppb (1 mol%) | KOAc | DMA | 150 | 91 (C2-arylation) | thieme-connect.de |
A key advantage of using this compound in direct arylation reactions is its compatibility with a wide range of functional groups. This tolerance allows for the late-stage functionalization of complex molecules, a valuable strategy in drug discovery and development. Palladium-catalyzed protocols, in particular, are known to tolerate useful functionalities such as esters, nitriles, and ketones. nih.gov This allows for the synthesis of sophisticated heterocyclic molecules that can undergo further chemical transformations. nih.gov The choice of a weak base, like potassium phosphate (B84403) (K₃PO₄), can be critical for tolerating base-sensitive functional groups. mit.edu
The substrate scope is broad, encompassing a variety of heteroarenes and arenes. However, the efficiency of the reaction can be influenced by the electronic properties of the substrate. Electron-rich heterocycles generally exhibit higher reactivity towards electrophilic arylation.
To achieve high regioselectivity, especially in complex molecules with multiple C-H bonds, chelation-directed strategies are often employed. psu.edu This approach involves a directing group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This directed activation facilitates the selective cleavage of that bond and subsequent arylation.
Palladium(II) catalysts are commonly used in these transformations. rsc.org The directing group forms a stable metallacycle intermediate with the palladium center, which then undergoes C-H activation. This strategy has been successfully applied to the arylation of various substrates, and the use of solid-supported Pd(II) catalysts has been shown to be effective and recyclable. rsc.org This methodology often proceeds through a Pd(II)/Pd(IV) catalytic cycle. rsc.org
In many C-H arylation reactions, this compound acts not only as the aryl source but also as an oxidant to facilitate the catalytic cycle. In palladium-catalyzed reactions, the cycle often begins with the coordination of the substrate to a Pd(II) center, followed by C-H activation to form an arylpalladium(II) intermediate. This intermediate then reacts with the diphenyliodonium salt.
The reaction with the iodonium (B1229267) salt can proceed via an oxidative addition, leading to a high-valent Pd(IV) species. This key intermediate subsequently undergoes reductive elimination to form the C-C bond of the arylated product and regenerate the active Pd(II) catalyst. rsc.org This Pd(II)/Pd(IV) pathway is a common mechanistic proposal for C-H functionalizations using diaryliodonium salts as arylating agents. rsc.org
Cross-Coupling Reactions Utilizing this compound
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. illinois.edu this compound is an excellent electrophilic partner in these reactions, particularly in palladium-catalyzed processes.
The palladium-catalyzed cross-coupling of organoboron compounds with organic electrophiles, known as the Suzuki-Miyaura reaction, is one of the most powerful methods for constructing biaryl structures. This compound has been proven to be a highly effective coupling partner for various organoboron compounds.
A notable feature of this reaction is that it can often be performed under mild, base-free, and aqueous conditions. acs.org For example, the reaction between phenylboronic acid and this compound, in the presence of a catalytic amount of a palladium complex like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂], proceeds at ambient temperature to give biphenyl (B1667301) in nearly quantitative yield. acs.org
The general catalytic cycle for this transformation involves three key steps: youtube.com
Oxidative Addition: The active Pd(0) catalyst reacts with the diphenyliodonium salt to form a phenylpalladium(II) complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium center, displacing the counterion and forming a diorganopalladium(II) intermediate.
Reductive Elimination: This intermediate rapidly eliminates the product (e.g., biphenyl) to regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
The scope of this reaction is broad, accommodating substituted boronic acids, boronates, and even trialkylboranes, which can be coupled with various diaryl-, alkenyl-, and alkynyliodonium salts. acs.org
The table below provides examples of palladium-catalyzed cross-coupling reactions between this compound and organoboron compounds.
| Organoboron Compound | Palladium Catalyst (mol%) | Conditions | Product | Yield (%) | Ref. |
| Phenylboronic Acid | Pd(PPh₃)₄ (0.2) | H₂O/Acetone, RT, 1h | Biphenyl | 99 | acs.org |
| Phenylboronic Acid | Pd(OAc)₂ (0.2) | H₂O/Acetone, RT, 1h | Biphenyl | 98 | acs.org |
| 2-Thienylboronic Acid | Pd(OAc)₂ (2) | H₂O/Acetone, RT, 1h | 2-Phenylthiophene | 91 | acs.org |
| (E)-Styrylboronic Acid | Pd(OAc)₂ (2) | H₂O/Acetone, RT, 1h | (E)-Stilbene | 95 | acs.org |
Coupling with Organostannanes and Other Organometallic Reagents
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. Among these, the Stille and Suzuki reactions are prominent, traditionally coupling organotin and organoboron compounds, respectively, with organic halides or triflates. organic-chemistry.orglibretexts.orglibretexts.org The generally accepted catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the organic electrophile, transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgpsu.edu
The Stille reaction, for instance, is a versatile method for C-C bond formation between organostannanes and sp2-hybridized organic halides (e.g., aryl or vinyl halides). organic-chemistry.orgwikipedia.org Similarly, the Suzuki-Miyaura coupling facilitates the reaction between organoboronic acids or esters and organic halides under basic conditions, a method that has seen widespread industrial application due to the low toxicity of the boron byproducts. youtube.comyoutube.com
While aryl halides are the classic electrophiles in these named reactions, the highly electrophilic nature of diaryliodonium salts like this compound makes them potent arylating agents in various other contexts. Their ability to participate in catalytic cycles, particularly in metal-catalyzed reactions, continues to be an area of active research, offering alternative pathways that can sometimes provide advantages in terms of reactivity and reaction conditions.
Hetero-Cross Coupling for C-N Bond Formation (e.g., Arylamine Synthesis)
The formation of C-N bonds to create arylamines and N-aryl heterocycles is crucial in medicinal chemistry and materials science. This compound and related diaryliodonium salts have emerged as powerful reagents for these transformations, often enabling reactions under metal-free conditions.
The metal-free N-arylation of various nitrogen-containing compounds, including carbazoles, indoles, and pyridinones, has been successfully achieved using diaryliodonium salts. organic-chemistry.org For example, the N-arylation of 2-pyridinones can be performed with high selectivity using this compound in the presence of an organic base like N,N-diethylaniline. organic-chemistry.org These reactions provide a valuable alternative to traditional copper- or palladium-catalyzed methods, avoiding potential metal contamination of the products.
This methodology has also been extended to specialized applications such as the synthesis of DNA-encoded libraries (DELs). The "on-DNA" metal-free N-arylation of isatin (B1672199) oximes using diaryliodonium salts proceeds efficiently in aqueous solutions, demonstrating the mildness and compatibility of the reaction with sensitive biological macromolecules. nih.govorganic-chemistry.org This capability is significant for the rapid generation of diverse compound libraries for drug discovery. organic-chemistry.org
| Nucleophile | Arylating Agent | Base | Solvent | Yield (%) | Reference |
| Isatin Oxime (on-DNA) | This compound | KOH | H₂O/MeOH | 82 | nih.gov |
| 2-Pyridinone | This compound | N,N-diethylaniline | Fluorobenzene | Good to High | organic-chemistry.org |
| Carbazole | Diphenyliodonium triflate | KOtBu | Not specified | High | organic-chemistry.org |
Coupling with Terminal Alkynes
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the synthesis of arylalkynes and conjugated enynes. organic-chemistry.orglibretexts.org Recent advancements have demonstrated that hypervalent iodonium salts can serve as effective coupling partners in Sonogashira-type reactions, expanding the scope of accessible electrophiles.
A novel and rapid Sonogashira coupling of terminal alkynes with hypervalent iodonium salts has been developed utilizing a palladium chloride and silver(I) iodide (PdCl₂/AgI) co-catalytic system. researchgate.net This method provides a convenient route to aryl-alkynes in good yields and with short reaction times. The use of diaryliodonium salts instead of aryl halides represents a significant modification to the traditional protocol. researchgate.net The reaction is believed to proceed through a standard palladium catalytic cycle, but with the iodonium salt acting as the oxidative addition partner. This approach broadens the utility of diaryliodonium reagents in transition-metal-catalyzed C-C bond formation.
| Alkyne | Arylating Agent | Catalyst System | Base | Yield | Reference |
| Terminal Alkynes | Hypervalent Iodonium Salts | PdCl₂ / AgI | Triethylamine (B128534) | Good | researchgate.net |
Metal-Free Arylation Reactions with this compound
A significant advantage of this compound is its ability to act as an arylating agent under metal-free conditions. This circumvents issues related to catalyst cost, toxicity, and product contamination associated with transition metals. These reactions often proceed through different mechanisms, including nucleophilic attack or photoinduced radical pathways.
S-Arylation of Phosphorothioate (B77711) Diesters
The synthesis of S-aryl phosphorothioates, which are important in agrochemicals and as synthetic intermediates, can be efficiently achieved through the direct S-arylation of phosphorothioate diesters with diaryliodonium salts. This transformation is notable for being completely metal-free.
An efficient protocol involves simply heating the phosphorothioate diester with this compound in a solvent like 1,4-dioxane. nih.govorganic-chemistry.org This method is operationally simple and provides high yields for a wide range of substrates, tolerating various functional groups on the aryl ring of the iodonium salt. organic-chemistry.org Crucially, the reaction proceeds with complete retention of the stereochemical configuration at the phosphorus atom, making it highly valuable for the synthesis of P-chiral compounds. organic-chemistry.orgnih.gov
| Phosphorothioate Substrate | Arylating Agent | Conditions | Yield | Stereochemistry | Reference |
| Diphenyl phosphorothioate | This compound | 1,4-Dioxane, 100 °C | Nearly Quantitative | Not applicable | nih.govorganic-chemistry.org |
| P-chiral phosphorothioate | This compound | 1,4-Dioxane, 100 °C | High | Full Retention | organic-chemistry.orgnih.gov |
Arylation of Methylenecyclopropane (MBH) Acetates
The arylation of Morita-Baylis-Hillman (MBH) acetates, which are derived from methylenecyclopropanes, presents a pathway to synthetically valuable allylic structures. Diaryliodonium salts have been employed in the photoinduced, organocatalyzed arylation of these substrates.
In a notable example, the stereoselective allylic arylation of MBH acetates was accomplished using diaryliodonium triflates under irradiation with visible light. organic-chemistry.org The reaction is facilitated by an organic photosensitizer, such as Methylene Blue, and an organic base. organic-chemistry.org This method demonstrates the power of combining diaryliodonium salts with photoredox catalysis to forge C-C bonds under mild, metal-free conditions. While this specific study used the triflate salt, the tetrafluoroborate salt is expected to behave similarly due to the comparable nature of the diaryliodonium cation.
Photoinduced Metal-Free Arylation Mechanisms
The mechanism of metal-free arylations involving diaryliodonium salts can be significantly influenced by light. Photoinduced reactions provide an alternative to thermal pathways, often proceeding under milder conditions and enabling unique reactivity through radical intermediates.
One proposed mechanism for photoinduced arylation involves the formation of an electron donor-acceptor (EDA) complex between a donor molecule (like triphenylphosphine (B44618) or an amine) and the diaryliodonium salt. organic-chemistry.org Upon irradiation with light, this complex can undergo single-electron transfer (SET), leading to the homolytic cleavage of the diaryliodonium salt. This process generates an aryl radical and an iodoaryl radical cation. The highly reactive aryl radical can then engage in the desired bond-forming reaction with a nucleophile or another radical partner. This mechanistic pathway avoids the need for a transition metal catalyst and opens up new avenues for forming C-C and carbon-heteroatom bonds. organic-chemistry.org
This compound in Photochemistry and Polymer Science
This compound is a prominent onium salt utilized as a photoinitiator in various polymerization reactions. Its efficacy stems from its ability to generate reactive species upon exposure to ultraviolet (UV) radiation, which can initiate the polymerization of a wide array of monomers. This section details its specific applications in initiating cationic and radical polymerization, the underlying reaction mechanisms, and its interactions within complex photoinitiating systems.
Photoinitiation of Cationic Polymerization of Oxiranes and Vinyl Ethers
Diphenyliodonium salts, including the tetrafluoroborate variant, are highly effective photoinitiators for the cationic polymerization of cyclic ethers like oxiranes (epoxides) and vinyl ethers. researchgate.netnih.govradtech.orgresearchgate.net The primary advantage of using these photoinitiators is their capacity for rapid curing at ambient temperatures with low energy consumption and the ability to produce polymers with high chemical resistance and good adhesion properties. nih.gov The process is not inhibited by the presence of oxygen, which is a significant advantage over free-radical polymerization. radtech.org
Upon irradiation with UV light, typically in the range of 227-230 nm, the diphenyliodonium cation undergoes irreversible photolysis. nih.govresearchgate.net This photochemical decomposition involves the cleavage of a carbon-iodine bond, leading to the formation of highly reactive species. researchgate.netnih.gov In the presence of a hydrogen-donating solvent or monomer, these intermediates react to produce a superacid, specifically tetrafluoroboric acid (HBF₄). researchgate.net This photogenerated Brønsted acid is the true initiating species, which protonates the oxygen atom of the oxirane or vinyl ether monomer, activating it for nucleophilic attack by another monomer molecule and thus starting the chain-growth polymerization process. researchgate.netnih.gov This method has been successfully applied to various monomers, including diglycidyl ether of bisphenol-A (DGEBA) type epoxy resins and multifunctional oxetane (B1205548) monomers. radtech.orgresearchgate.net
Photoinitiation of Radical Polymerization in Acrylate (B77674) Systems
While primarily known as cationic initiators, diphenyliodonium salts also play a crucial role as co-initiators or additives in free-radical polymerization, particularly for acrylate systems. rsc.orgrsc.org In these applications, the iodonium salt is typically part of a two- or three-component photoinitiating system, working alongside a photosensitizer, such as a dye or ketone. rsc.orgrsc.org The iodonium salt itself does not efficiently absorb the longer wavelength UV or visible light used in these systems; instead, the sensitizer (B1316253) absorbs the light energy. rsc.org
Upon excitation, the photosensitizer transfers an electron to the diphenyliodonium cation. researchgate.netnih.gov This reduction causes the iodonium salt to decompose rapidly, generating a phenyl radical (Ph•). This phenyl radical is a highly reactive species capable of initiating the radical polymerization of acrylate monomers like trimethylolpropane (B17298) triacrylate (TMPTA) or 1,6-hexanediol (B165255) diacrylate (HDDA). nih.govrsc.org The efficiency of these systems depends on the chemical structure of both the sensitizer and the iodonium salt. rsc.org Research has shown that using various substituted diphenyliodonium salts in combination with sensitizers like benzothiazole-based hemicyanine dyes can effectively initiate acrylate polymerization, achieving significant monomer conversion. rsc.org
| Monomer | Sensitizer | Diphenyliodonium Salt Co-initiator | Conversion (C%) | Polymerization Rate (Rp) (s⁻¹) |
| HDDA | Hemicyanine Dye R1 | Diphenyliodonium chloride | ~45% | ~1.1 x 10⁻⁷ |
| TMPTA | Hemicyanine Dye R1 | Diphenyliodonium chloride | ~35% | ~0.8 x 10⁻⁷ |
| HDDA | Hemicyanine Dye R1 | Diphenyliodonium hexafluorophosphate (B91526) | ~48% | ~1.2 x 10⁻⁷ |
| TMPTA | Hemicyanine Dye R1 | Diphenyliodonium hexafluorophosphate | ~38% | ~0.9 x 10⁻⁷ |
Table 1: Research findings on the efficiency of diphenyliodonium salts as co-initiators in the radical polymerization of different acrylate monomers sensitized by a hemicyanine dye. Data extracted from studies on photooxidative sensitization. rsc.org
Mechanistic Studies of Photoinitiated Polymerization (e.g., Activated Monomer Mechanism)
The mechanism of cationic polymerization initiated by this compound is well-established and proceeds via an activated monomer mechanism . The key event is the photogeneration of a strong Brønsted acid (HBF₄) from the photoinitiator. researchgate.netnih.gov
The process unfolds in several steps:
Photo-decomposition: The diphenyliodonium cation ([Ph₂I]⁺) absorbs a UV photon, leading to its excitation and subsequent homolytic or heterolytic cleavage of the C-I bond. researchgate.netnih.gov
Acid Generation: The highly reactive fragments produced during photolysis interact with the surrounding medium (solvent or monomer, RH) to abstract a hydrogen atom, resulting in the formation of the protonic superacid HBF₄. nih.gov
Initiation (Monomer Activation): The generated acid protonates a monomer molecule (M), such as an epoxide, creating a protonated, or "activated," monomer (MH⁺). This activated species is a highly reactive electrophile.
Propagation: The activated monomer is then attacked by a neutral monomer molecule. This reaction regenerates the activated species at the end of the growing polymer chain, allowing for the rapid addition of subsequent monomer units and chain growth.
This activated monomer pathway is characteristic of the cationic ring-opening polymerization of heterocycles like oxiranes. researchgate.netnih.gov Direct photolysis is effective but can be limited by the absorption spectrum of the iodonium salt. To overcome this, sensitized systems are often employed, which follow a slightly different initial step involving electron transfer but ultimately lead to the same acid-generating cascade. nih.govnih.gov
Sensitizer and Co-initiator Interactions in Photopolymerization Systems
To enhance the efficiency and extend the spectral sensitivity of this compound to longer UV and visible light wavelengths, photosensitizers are widely used. researchgate.netnih.gov The interaction between the sensitizer (PS) and the iodonium salt is predominantly an electron transfer process. researchgate.netnih.gov
The general mechanism for photosensitization is as follows:
The photosensitizer absorbs light of a specific wavelength, promoting it to an excited electronic state (PS*).
The excited sensitizer (PS*) donates an electron to the diphenyliodonium cation ([Ph₂I]⁺), which has a favorable redox potential to act as an electron acceptor. nih.gov
This electron transfer results in the formation of a sensitizer radical cation (PS•⁺) and the decomposition of the now-unstable diphenyliodine radical into a phenyl radical and iodobenzene (B50100). nih.gov
In cationic polymerization, the sensitizer radical cation can then interact with a hydrogen source to generate a proton (H⁺), which, along with the tetrafluoroborate anion, forms the initiating acid. nih.gov In radical polymerization, the generated phenyl radical directly initiates the reaction. rsc.org
A wide variety of compounds can act as photosensitizers for diphenyliodonium salts, allowing for the tuning of photopolymerization systems to specific light sources, such as LED lamps. rsc.org
| Photosensitizer (PS) | Co-initiator System | Polymerization Type | Application/Monomer System |
| Benzophenone | Diphenyliodonium Hexafluorophosphate | Cationic | Ring-opening polymerization of octamethylcyclotetrasiloxane (B44751) (D4) |
| Pyrene | Diphenyliodonium Hexafluorophosphate | Cationic | Ring-opening polymerization of D4 |
| Hemicyanine Dyes | Various Diphenyliodonium Salts | Radical | Polymerization of acrylates (HDDA, TMPTA) |
| Benzothiadiazole Dyes | Diphenyliodonium Hexafluorophosphate | Cationic & Radical Hybrid | Curing of epoxy resins (E51) and acrylates (TPGDA) |
| Coumarin Dyes | Diphenyliodonium Salt | Cationic & Radical | Polymerization of epoxides and (meth)acrylates |
Table 2: Examples of sensitizer and diphenyliodonium salt co-initiator systems used in various photopolymerization applications. nih.govresearchgate.netrsc.orgrsc.org
Catalytic Systems and Reaction Environment Optimization for Diphenyliodonium Tetrafluoroborate
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity in arylation reactions involving diphenyliodonium (B167342) tetrafluoroborate (B81430). Palladium and copper complexes are the most common homogeneous catalysts.
Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) pivalate (B1233124) (Pd(OPiv)₂) are versatile and widely used catalysts for cross-coupling reactions. In the context of reactions with diaryliodonium salts, these catalysts are effective in promoting C-H activation and subsequent arylation. For instance, Pd(OAc)₂ has been used as a catalyst for the synthesis of dihydrobenzofurans via a hydroxyl-group directed C-H activation/C-O cyclization, using a hypervalent iodine reagent as the terminal oxidant. mdpi.com Similarly, Pd(OPiv)₂ has been employed in the palladium-catalyzed ligand-directed C-H fluorination of 8-methylquinoline (B175542) derivatives, working in conjunction with a hypervalent iodine reagent and a fluoride (B91410) source. nih.gov The choice between Pd(OAc)₂ and Pd(OPiv)₂ can influence reaction outcomes; for example, in the pyridyldiisopropylsilyl-directed C-H acyloxylation of arylsilanes, both were effective, acting as both catalyst and source of the acyloxyl group. mdpi.com The efficiency of these catalytic systems often relies on an oxidative Pd(II)/Pd(IV) cycle. mdpi.comnih.gov
Research has shown that under base-free conditions, Pd(OAc)₂ can effectively catalyze the cross-coupling of alkenyl boronic esters with alkenes, avoiding the formation of homo-coupled byproducts. nih.gov The selection of the palladium catalyst and reaction solvent are critical for optimizing these base-free conditions. nih.gov
Interactive Table: Comparison of Homogeneous Palladium Catalysts
| Catalyst | Typical Reaction | Role of Diaryliodonium Reagent | Key Feature |
|---|---|---|---|
| Pd(OAc)₂ | Dihydrobenzofuran synthesis, C-H acetoxylation | Oxidant | Directs C-H activation and cyclization. mdpi.com |
| Pd(OPiv)₂ | C-H fluorination, C-H pivaloxylation | Oxidant | Enables functionalization with pivaloyl group. mdpi.comnih.gov |
Copper-based catalysts present a cost-effective and efficient alternative to palladium for arylation reactions with diphenyliodonium tetrafluoroborate. Copper salts, such as copper(II) sulfate (B86663) (CuSO₄) and copper chloride, are frequently used. mdpi.comacs.org The efficiency and selectivity of copper-catalyzed arylations are highly dependent on reaction conditions, including temperature and the presence of ligands. acs.org For instance, the arylation of 1H-1,2,3-triazoles with this compound often requires elevated temperatures and the presence of a copper salt like CuSO₄ to proceed efficiently. acs.org
Ligand design is a critical aspect of copper catalysis. The ligand can influence the solubility, stability, and reactivity of the copper complex. nih.gov In the context of bioinorganic chemistry, N-donor ligands like those with histidyl imidazoles are suitable for accommodating both copper(I) and copper(II) oxidation states, which is relevant for reactions involving redox processes. nih.gov The steric and electronic properties of the ligand can dictate the selectivity of the arylation. In copper-catalyzed arylations with unsymmetrical diaryliodonium salts, steric factors often control which aryl group is transferred. ncl.ac.uk This is in contrast to metal-free reactions where electronic effects typically dominate. ncl.ac.uk The solvent can also have a strong effect on selectivity in copper-catalyzed reactions. mdpi.com
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, particularly in industrial applications. These benefits include improved thermal stability, easier separation from the reaction mixture, and the potential for recycling. nih.gov
Palladium supported on various materials is a cornerstone of heterogeneous catalysis. Palladium on carbon (Pd/C) is a widely used catalyst for direct arylation reactions. For example, it has been successfully used in the ligand-free direct arylation of benzo[b]thiophenes with aryl chlorides, demonstrating high selectivity for the C3 position. nih.gov
Palladium supported on magnetite (Fe₃O₄) nanoparticles offers the advantage of being magnetically separable. nih.govmdpi.comnih.govresearchgate.net This property greatly simplifies catalyst recovery and reuse. mdpi.comnih.govresearchgate.net These catalysts have been used for Heck-arylation/cyclization processes and hydrogenation reactions. mdpi.comnih.govresearchgate.netrsc.org For instance, palladium(II) oxide impregnated on magnetite has been employed for the synthesis of 4-arylcoumarins. rsc.org TEM imaging has confirmed that palladium nanoparticles can be well-dispersed on the surface of magnetite, which is crucial for catalytic activity. elsevierpure.com
Interactive Table: Examples of Supported Palladium Catalysts
| Catalyst | Support Material | Advantage | Example Application |
|---|---|---|---|
| Pd/C | Activated Carbon | Widely available, effective | Direct arylation of benzo[b]thiophenes. nih.gov |
| Pd/Fe₃O₄ | Magnetite | Magnetically recoverable | Heck-arylation/cyclization, Hydrogenation. nih.govrsc.org |
| Pd/MgO | Magnesium Oxide | High thermal stability | Ethylene hydrogenation. ucdavis.edu |
A key driver for the development of heterogeneous catalysts is their potential for recyclability, which addresses the high cost of precious metal catalysts like palladium. nih.govnih.gov Magnetically recoverable catalysts, such as palladium on magnetite, can be reused for multiple reaction cycles, often maintaining high yields. nih.gov For example, a Pd-Fe₃O₄ nanoparticle catalyst was reused for over 10 runs in the direct arylation of imidazo[1,2-a]pyridines with aryl bromides, maintaining yields above 80%. nih.gov
The stability of heterogeneous catalysts is another critical factor. miami.edu These catalysts generally possess good thermal stability. nih.gov However, a significant challenge is the potential for the active metal to leach into the reaction mixture, leading to homogeneous catalysis by trace amounts of dissolved metal. nih.gov This can affect the true heterogeneity of the system and complicate catalyst recycling and product purification. nih.gov Another issue can be catalyst poisoning, as seen with iodine in the recycling of palladium(II) oxide on magnetite, which can limit its complete recyclability. rsc.org
Influence of Reaction Parameters on Efficiency and Selectivity
The outcome of arylation reactions using this compound is highly sensitive to various reaction parameters. Careful optimization of these conditions is essential to maximize product yield and control selectivity.
Key parameters that influence the reaction include the solvent, temperature, and the choice of base. The solvent can dramatically affect selectivity; for example, in the copper-catalyzed N2 arylation of indazoles, polar aprotic solvents provide higher selectivity compared to polar protic solvents. mdpi.com In some cases, tetrahydrofuran (B95107) (THF) has been identified as the optimal solvent. acs.orgresearchgate.net
Temperature is another critical variable. Elevated temperatures are often required to drive reactions to completion, particularly in copper-catalyzed systems. acs.org For instance, the arylation of certain triazoles requires heating to 100-130 °C. acs.org However, higher temperatures can also lead to the decomposition of the diaryliodonium salt. acs.org
The choice of base, if required, can also influence the reaction. In some palladium-catalyzed couplings, proceeding without a base can prevent the formation of undesired homo-coupled products. nih.gov Conversely, in other reactions, a base like cesium carbonate is essential for the reaction to proceed. mdpi.com The screening of reaction conditions, including visible light and specific catalysts, can also be crucial for reaction efficiency. mdpi.com
Interactive Table: Effect of Reaction Parameters on Arylation with this compound
| Parameter | Effect on Reaction | Example | Citation |
|---|---|---|---|
| Solvent | Influences selectivity and yield. | Polar aprotic solvents favor N2 selectivity in indazole arylation. | mdpi.com |
| THF found to be optimal in some hydroboration and arylation reactions. | acs.orgresearchgate.net | ||
| Temperature | Affects reaction rate and reagent stability. | Elevated temperatures (100-130 °C) often required for copper-catalyzed arylations. | acs.org |
| Catalyst | Determines reaction pathway and efficiency. | Copper salts are necessary for the arylation of some heterocycles. | acs.org |
| Base | Can be crucial for reactivity or influence side reactions. | Absence of base can prevent homo-coupling in certain Pd-catalyzed reactions. | nih.gov |
Counteranion Effects on Diphenyliodonium Salt Reactivity
The counteranion paired with the diphenyliodonium cation plays a pivotal role in modulating its reactivity and the outcome of chemical transformations. While the tetrafluoroborate ([BF₄]⁻) anion is common, its influence relative to other anions provides significant insight into reaction mechanisms.
The nature of the counteranion can dramatically affect reaction yields and selectivity in both metal-catalyzed and metal-free systems. rsc.orgnih.gov Research has shown that in certain palladium-catalyzed reactions, tetrafluoroborate salts lead to higher product yields compared to other salts. mdpi.com The general principle is that the counteranion functions as a leaving group for the electrophilic aryl species. nih.gov However, its role can be more complex.
In a study on the metal-free nitration of arenes, the counteranion of the diphenyliodonium salt had a major impact on the reaction's success. While triflate (OTf) and hexafluorophosphate (B91526) (PF₆) salts gave excellent yields of the nitrobenzene (B124822) product, the corresponding tetrafluoroborate (BF₄) and tosylate (OTs) salts resulted in poor conversion. researchgate.net
Table 1: Effect of Counteranion on the Yield of Nitrobenzene researchgate.net
| Diphenyliodonium Salt (Ph₂I-X) | Counteranion (X) | Yield (%) |
|---|---|---|
| Diphenyliodonium triflate | OTf | 99 |
| Diphenyliodonium hexafluorophosphate | PF₆ | 99 |
| This compound | BF₄ | 15 |
| Diphenyliodonium tosylate | OTs | <5 |
Conversely, some counteranions can actively participate in the reaction. For instance, diaryliodonium fluorides exhibit unique reactivity where the fluoride anion can function as an internal base, activating protic nucleophiles like phenols for electrophilic O-arylation under mild, metal-free conditions. rsc.orgnih.govnih.gov This "counteranion-triggered" strategy highlights that the anion is not merely a spectator but can be integral to bond formation. rsc.org
Solvent Selection and Green Chemistry Solvents (e.g., PC/H₂O)
The choice of solvent is critical, influencing not only the solubility of this compound but also reaction selectivity and rate. solubilityofthings.com Diphenyliodonium salts are generally soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, and ethanol, but have limited solubility in water. solubilityofthings.com
The solvent can dramatically alter reaction outcomes. In copper-catalyzed N-arylation reactions, polar aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) were found to provide higher selectivity, whereas polar protic solvents led to poor selectivity or no reaction at all. mdpi.com However, the use of certain common solvents can lead to unexpected side reactions. For example, heating diphenyliodonium triflate in DMSO can result in the arylation of the solvent itself. researchgate.netmdpi.com
In the pursuit of more environmentally benign processes, green chemistry solvents have been explored. Water has been successfully employed as a solvent for certain organocatalytic Friedel–Crafts-type reactions. rsc.org Another promising green solvent is propylene (B89431) carbonate (PC), a polar, aprotic solvent with a high dielectric constant. wikipedia.orgnsf.gov It is considered a green solvent due to its low toxicity and biodegradability. rsc.org
Mixtures of propylene carbonate and water (PC/H₂O) are of particular interest. Studies on the molecular structure of water-in-PC mixtures show the formation of weak hydrogen bonds between water and the carbonyl group of PC. nsf.gov This interaction can influence the solvation of reactive species and thereby impact reaction pathways and efficiency, offering a tunable solvent system for green chemistry applications. nsf.govgoogle.com
Table 2: General Solvent Effects in Diphenyliodonium Salt Reactions
| Solvent Type | Examples | General Observations | Reference |
|---|---|---|---|
| Polar Aprotic | DMSO, DCM, THF, Acetone, Propylene Carbonate (PC) | Generally good solubility. Can promote high selectivity in certain cross-coupling reactions. Side reactions possible at high temperatures (e.g., with DMSO). | mdpi.comsolubilityofthings.commdpi.com |
| Polar Protic | Water, Ethanol | Limited solubility in water. Can lead to poor selectivity in some metal-catalyzed reactions but useful as a green solvent in others. | mdpi.comsolubilityofthings.comrsc.org |
| Green Solvents | Water, Propylene Carbonate (PC), PC/H₂O mixtures | Environmentally benign alternatives. Solvent-solute interactions (e.g., H-bonding in PC/H₂O) can be tuned to optimize reactions. | rsc.orgnsf.gov |
Role of Bases and Additives in Facilitating Transformations
Bases and other additives are frequently essential for facilitating reactions involving this compound, often by deprotonating a nucleophile or activating the catalyst. The choice of base can be critical to the success of a transformation. In various copper- and palladium-catalyzed cross-coupling reactions, inorganic bases like potassium phosphate (B84403) (K₃PO₄) or organic bases such as triethylamine (B128534) (NEt₃) are employed. mdpi.com
Some transformations can proceed under base-free conditions, particularly in copper-catalyzed reactions where the mechanism may not require a separate base. mdpi.com Alternatively, Lewis basic salts can be used to promote coupling reactions, offering a different approach to activation compared to traditional Brønsted bases. nih.gov
Additives can also play a crucial role. For instance, in the reaction of this compound with sodium methoxide, the addition of certain compounds can significantly influence the yield of the resulting anisole. The presence of substances like m-dinitrobenzene can inhibit the reaction, whereas additives like copper sulfate can have a catalytic effect, although the mechanism is complex and can involve competing radical and non-radical pathways.
Table 3: Influence of Additives on the Reaction of this compound with Sodium Methoxide chempedia.info
| Additive | Concentration (mol/mol iodonium (B1229267) salt) | Anisole Yield (%) |
|---|---|---|
| None | - | 45 |
| m-Dinitrobenzene | 1.0 | 0 |
| Copper Sulfate | 0.001 | 48 |
| Cuprous Cyanide | 0.1 | 54 |
Temperature and Irradiation Effects on Reaction Outcomes
Temperature is a fundamental parameter that controls reaction kinetics. For diaryliodonium salts, elevated temperatures can increase reaction rates but may also promote thermal decomposition or undesirable side reactions. mdpi.comncl.ac.uk Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have shown that some diaryliodonium salts decompose at elevated temperatures, which places an upper limit on the viable temperature range for their reactions. ncl.ac.uk
For example, in the unintended reaction of diphenyliodonium triflate with DMSO, the yield of the side-product is highly dependent on temperature, with a significant increase in yield observed as the temperature rises from 110 °C to 120 °C. mdpi.com
Table 4: Effect of Temperature on the Reaction of Diphenyliodonium Triflate in DMSO mdpi.com
| Temperature (°C) | Yield of 2-(Methylthiomethyl)phenol (%) |
|---|---|
| 110 | 8 |
| 120 | 40 |
| 130 | 41 |
| 140 | 41 |
| 150 | 15 |
Beyond thermal activation, photochemical methods provide an alternative, often milder, way to initiate reactions. Diphenyliodonium salts are known photoinitiators, capable of generating reactive radicals upon exposure to light. solubilityofthings.com This property is exploited in photoredox catalysis, where irradiation with visible light (e.g., blue LEDs) can induce the reduction of the diaryliodonium salt to generate an aryl radical. nih.govrsc.org This radical can then engage in various transformations, such as sulfonylation reactions. nih.govrsc.org This photocatalytic approach can often be performed at room temperature, avoiding the harsh conditions associated with high temperatures. nih.gov Furthermore, radical generation can sometimes be achieved even without an external photocatalyst, driven by light and the interaction between the salt and other components in the reaction mixture. rsc.org Gamma irradiation has also been studied to induce chain reactions in solutions of diphenyliodonium salts. nih.gov
Advanced Research Trajectories and Future Outlook for Diphenyliodonium Tetrafluoroborate
Design and Synthesis of Advanced Diphenyliodonium (B167342) Tetrafluoroborate (B81430) Derivatives for Enhanced Reactivity
The performance of diphenyliodonium salts is intrinsically linked to their structure. Researchers are actively designing and synthesizing new derivatives to achieve greater reactivity and selectivity. Key strategies involve modifying the electronic and steric properties of the aryl groups and developing efficient, regiospecific synthetic methods.
One-pot synthesis procedures have been developed to create both symmetrical and unsymmetrical diaryliodonium tetrafluoroborates from readily available precursors like aryl iodides and arylboronic acids. su.seorganic-chemistry.orgscispace.com These methods often utilize an oxidant such as m-chloroperoxybenzoic acid (mCPBA) in the presence of boron trifluoride etherate (BF₃·OEt₂), which acts as both a Lewis acid and a fluoride (B91410) source. organic-chemistry.org This approach is notable for its speed, high yields, and broad substrate scope, accommodating both electron-rich and electron-deficient aryl groups, as well as sterically hindered structures. organic-chemistry.org
The strategic design of unsymmetrical diaryliodonium salts is crucial for controlling which aryl group is transferred to a nucleophile. By pairing the desired transferable aryl group with a non-transferable "dummy" group, chemists can improve the atom economy and selectivity of the arylation. The chemoselectivity is governed by a combination of steric and electronic factors. nih.gov For instance, in metal-free arylations of nucleophiles like phenols and anilines, the more electron-deficient aryl group is typically transferred. nih.gov However, for softer nucleophiles like malonates, a phenomenon dubbed the "anti-ortho effect" has been identified, where steric hindrance on the non-transferable group can surprisingly enhance the transfer of the other aryl moiety. nih.gov The development of effective dummy groups, such as the 2,4,6-trimethoxyphenyl (TMP) group, has been instrumental in achieving high selectivity in various transformations. mdpi.com
Furthermore, chiral diaryliodonium salts are being synthesized to facilitate enantioselective arylation reactions, a significant goal in modern asymmetric synthesis. These reagents are designed with chiral backbones or substituents to induce stereocontrol in metal-free arylation processes. nih.gov
Table 1: Synthetic Strategies for Diphenyliodonium Tetrafluoroborate Derivatives
| Synthetic Method | Precursors | Reagents | Key Features |
|---|---|---|---|
| One-Pot Sequential Synthesis | Aryl Iodides, Arylboronic Acids | mCPBA, BF₃·OEt₂ | Fast, high-yielding, regiospecific, broad scope. su.seorganic-chemistry.org |
| Acidic Routes | Arenes, Iodoarenes | mCPBA, TfOH or BF₃·OEt₂ | General and efficient for triflates and tetrafluoroborates. |
| From Aryl(mesityl)iodonium Salts | Aryl(mesityl)iodonium salts | Various nucleophiles | Utilizes a sterically hindered non-transferable group. mdpi.com |
Integration with Emerging Catalytic Platforms (e.g., Photocatalysis, Electrocatalysis)
This compound is increasingly being integrated into modern catalytic systems, particularly those driven by light or electricity, which offer greener and more sustainable reaction pathways.
In the realm of photocatalysis , diaryliodonium salts have proven to be excellent precursors for aryl radicals under visible light irradiation. nih.govbeilstein-journals.org In these systems, a photocatalyst, such as ruthenium or iridium complexes, absorbs light and becomes excited. beilstein-journals.orgnih.gov The excited photocatalyst can then reduce the diaryliodonium salt via a single-electron transfer (SET) process. This reduction leads to the fragmentation of the salt, generating a highly reactive aryl radical and an aryl iodide. beilstein-journals.org This method has been successfully applied to a variety of transformations, including the arylation of isonitriles to produce benzamides and the three-component sulfonylation of silyl (B83357) enolates with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to synthesize β-keto sulfones. nih.govnih.gov The reaction conditions are typically mild, often proceeding at room temperature, and demonstrate high functional group tolerance. nih.govnih.gov
Diphenyliodonium salts also serve as potent arylating agents in transition-metal catalysis . They are compatible with various metal catalysts, including palladium, copper, and iridium, for C-H activation and cross-coupling reactions. mdpi.comsci-hub.boxacs.org For example, palladium-catalyzed C3–H arylation of thiophenes has been achieved using this compound, providing a direct route to valuable substituted heterocycles. mdpi.com Similarly, copper-catalyzed arylations of indoles and alkenes have been developed, which can proceed through proposed Cu(III)-aryl intermediates. acs.org Iridium(III) catalysts have been employed for the direct arylation of unactivated sp³ C-H bonds, with mechanistic studies suggesting a concerted metalation-deprotonation pathway. sci-hub.box The choice of the counter-ion on the iodonium (B1229267) salt, such as tetrafluoroborate versus triflate, can significantly impact the efficiency and outcome of these catalytic reactions. nih.gov
Table 2: this compound in Catalytic Systems
| Catalytic Platform | Role of Diphenyliodonium Salt | Example Reaction | Catalyst/Conditions |
|---|---|---|---|
| Photoredox Catalysis | Aryl radical precursor | Arylation of Isonitriles | Ru(bpy)₃Cl₂, visible light. nih.gov |
| Photoredox Catalysis | Aryl radical precursor | Three-component Sulfonylation | 4CzIPN, visible light. nih.gov |
| Palladium Catalysis | Electrophilic arylating agent | C3-H Arylation of Thiophenes | Pd/C, ethanol, 60 °C. mdpi.com |
| Copper Catalysis | Aryl source for Cu(III) intermediate | C3/C2 Arylation of Indoles | Cu(II) salts. acs.org |
| Iridium Catalysis | Arylating reagent for C-H activation | Arylation of sp³ C-H bonds | Ir(III) complexes. sci-hub.box |
Expansion of Scope to Novel Organic Synthesis Targets
The unique reactivity of this compound is being harnessed to access a wide array of complex and high-value organic molecules, far beyond simple arylation of common nucleophiles. Research is focused on developing novel transformations and applying them to the synthesis of pharmaceuticals, agrochemicals, and functional materials.
One major area of expansion is the direct C-H functionalization of heteroarenes. This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to synthesis. For instance, palladium-catalyzed direct C3-arylation of thiophene (B33073) and benzothiophene (B83047) derivatives has been achieved with high regioselectivity using this compound. mdpi.com Similarly, the selective arylation of indoles at the C2 or C3 position has been demonstrated. acs.orgacs.org These methods provide powerful tools for the late-stage functionalization of complex molecules.
The scope has also been broadened to include novel multicomponent reactions. A photoredox-catalyzed three-component reaction between diaryliodonium salts, DABSO (as an SO₂ source), and silyl enolates has been developed to construct β-keto sulfones, which are important structural motifs in medicinal chemistry. nih.gov This process involves the generation of an aryl radical, its trapping by SO₂, and subsequent reaction with the enolate. nih.gov
Furthermore, innovative cascade and tandem reactions have been designed. For instance, a one-pot double arylation of naphthols has been achieved through the sequential C-C and C-O bond formation, proceeding through naphthyl radical intermediates. frontiersin.org Copper-catalyzed reactions of alkenes with diaryliodonium salts have also been shown to initiate tandem and cascade processes, leading to complex arylated products through pathways that may involve carbocation-like intermediates. acs.org These advanced applications highlight the versatility of diphenyliodonium salts in modern synthetic strategies that prioritize efficiency and molecular complexity.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. Advanced spectroscopic and computational tools are being employed to elucidate the intricate pathways of reactions involving this compound.
Computational studies , particularly using Density Functional Theory (DFT), have become indispensable for probing reaction mechanisms. nih.govsci-hub.box DFT calculations have been used to investigate the transition states and intermediates in arylation reactions, helping to explain the origins of chemoselectivity in unsymmetrical salts. nih.gov These studies have shown that product formation often proceeds through a T-shaped Ar₂I–Nu intermediate, followed by reductive elimination. nih.gov For C-H activation reactions, DFT has helped to model the concerted metalation-deprotonation (CMD) process and the subsequent oxidative addition and reductive elimination steps in iridium-catalyzed cycles. sci-hub.box Computational chemistry also aids in understanding the role of counterions and solvent effects on the reactivity and speciation of the iodonium salt in solution. pdx.edu
Advanced spectroscopic techniques are providing experimental evidence to support and refine mechanistic hypotheses. Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to study the kinetics of arylation reactions and to characterize intermediates. pdx.edu For example, ¹H NMR has been used to measure reaction rates and probe the influence of the counterion on the N-arylation of DABCO. pdx.edu Furthermore, NMR titration experiments can quantify the binding between diaryliodonium salts and various nucleophiles, providing insight into the initial steps of the reaction mechanism. pdx.edu Techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to identify species in solution, such as the formation of dimers of certain diaryliodonium salts in non-polar solvents. pdx.edu The combination of these computational and spectroscopic methods provides a powerful approach to unraveling the complex behavior of diphenyliodonium salts, paving the way for the rational design of more efficient and selective synthetic methodologies.
Q & A
Q. What are the standard synthetic protocols for preparing diphenyliodonium tetrafluoroborate, and how is purity validated?
this compound is synthesized via a two-step process: (1) oxidation of iodobenzene derivatives to form diaryliodonium salts, followed by (2) anion exchange with tetrafluoroboric acid. A typical procedure yields 85% as an off-white solid (m.p. 132–134°C) . Purification involves recrystallization or column chromatography. Validation employs multinuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS:
- ¹H NMR (DMSO-d₆) : δ 8.28–8.23 (m, 4H), 7.69–7.64 (m, 2H), 7.55–7.51 (m, 4H).
- ¹³C NMR : δ 135.2 (ipso-C), 132.1, 131.8, 116.6.
- HRMS : [M − BF₄⁻]⁺ calcd. 280.9822, found 280.9816 .
Q. Which spectroscopic and crystallographic methods are critical for characterizing Ph₂IBF₄ and its complexes?
- X-ray crystallography resolves structural features, such as the sesquihydrate complex with 18-crown-6 (Figure 6 in ).
- Multinuclear NMR distinguishes aryl and anion environments. For example, ¹⁹F NMR in DMSO shows δ −147.72 and −147.77 for BF₄⁻ .
- IR and MS validate functional groups and molecular weight.
Q. What are common reaction pathways involving Ph₂IBF₄ in organic synthesis?
Ph₂IBF₄ serves as a phenylating agent in:
- Palladium-catalyzed C–H arylation : Direct coupling with naphthalenes at 80–100°C in DCE, using Pd(OAc)₂ and triflic acid (TfOH) to enhance electrophilicity .
- Copper-mediated N-arylation : Reactions with indoles in DMF at 150°C (Cu(OAc)₂ catalyst) yield N-phenylindoles .
- Cross-coupling with boronic acids : Base-free, aqueous conditions enable C–C bond formation .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective arylations using Ph₂IBF₄?
Key variables include:
- Anion effects : BF₄⁻ and OTf⁻ salts outperform Br⁻ or PF₆⁻ due to solubility and nucleophilicity .
- Solvent and temperature : DCE at 80°C with 3 equiv. Ph₂IBF₄ achieves 80% yield in Pd-catalyzed C8-arylation .
- Additives : TfOH (1 equiv.) increases Pd(II) electrophilicity, boosting yields from 26% to 50% .
Q. Table 1: Solvent/Additive Screening in Pd-Catalyzed Arylation
| Entry | Solvent | Additive | Yield (%) |
|---|---|---|---|
| 1 | DCE | None | 26 |
| 2 | DCE | 1 eq TfOH | 50 |
| 8 | DCE | OTf⁻ salt | 80 |
Q. How do contradictory data on anion-dependent reactivity inform mechanistic studies?
Discrepancies arise from anion nucleophilicity (e.g., Br⁻ competes in coupling reactions) and solubility. For example:
Q. What strategies resolve crystallographic vs. spectroscopic data mismatches in Ph₂IBF₄ adducts?
Q. How are computational methods applied to elucidate reaction mechanisms involving Ph₂IBF₄?
- DFT calculations : Model transition states in Au-catalyzed cycloisomerization, showing nucleophilic acetylide attack and 1,5-H shifts .
- Kinetic isotope effects (KIE) : Differentiate electrophilic aromatic substitution (C–H activation) from radical pathways .
Methodological Guidelines
- Synthetic protocols : Prioritize anion exchange in anhydrous conditions to avoid hydrolysis .
- Reaction monitoring : Use ¹⁹F NMR to track BF₄⁻ stability under acidic/basic conditions.
- Safety : Handle Ph₂IBF₄ in fume hoods (potential irritant; inferred from GHS analogs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
